molecular formula C8H9NO3 B2869490 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid CAS No. 861582-93-6

4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Cat. No.: B2869490
CAS No.: 861582-93-6
M. Wt: 167.164
InChI Key: HIHMHNSVINECDT-UHFFFAOYSA-N
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Description

4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived carboxylic acid featuring a formyl group at the 4-position, methyl groups at the 2- and 5-positions, and a carboxylic acid moiety at the 3-position. Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and roles as intermediates in organic synthesis. This compound’s structure (molecular formula: C₉H₁₁NO₃, molecular weight: 197.19 g/mol) positions it as a versatile building block for drug discovery and materials science .

Properties

IUPAC Name

4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-6(3-10)7(8(11)12)5(2)9-4/h3,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHMHNSVINECDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861582-93-6
Record name 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of aniline with malonic anhydride to form an acyl compound. This intermediate is then subjected to oxidation-reduction reactions under appropriate conditions to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: 4-carboxy-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

While the exact compound "4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" isn't explicitly detailed in the search results, information on closely related compounds and their applications can provide insights. It's important to note that subtle differences in chemical structure can lead to significant variations in properties and applications.

Here's a summary based on the provided search results:

Specific Examples and Case Studies

  • Synthesis of Substituted Pyrrole Products: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is used as an intermediate to synthesize substituted pyrrole products .
  • Synthesis of 7-aza-indolin-2-ketone: 2,4-dimethyl-5-aldehyde-1H-pyrrole-3-carboxylic acid is used in the synthesis of 7-aza-indolin-2-ketone .
  • Synthesis of a Ratiometric Fluorescent Probe: 5 formyl 2,4 dimethyl 1H pyrrole 3 carboxylic acid is used in the synthesis of a ratiometric fluorescent probe .
  • Anticancer Activity: A series of pyrrole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines (HePG-2, Hep-2). Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer potential.
  • Antimalarial Activity: Research on related pyrrolo[1,2-a]quinoxaline derivatives demonstrated good antimalarial activity against Plasmodium falciparum strains, suggesting that structural features similar to those in this compound could offer therapeutic benefits.

Comparison with Other Pyrrole Derivatives

Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:

  • Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the thienylmethyl group, which may affect its biological activity.
  • Ethyl 4-formyl-2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole-3-carboxylate: Contains a phenylmethyl group instead of a thienylmethyl group, which may alter its chemical properties and reactivity.
  • Ethyl 4-formyl-2,5-dimethyl-1-(2-furanylmethyl)-1H-pyrrole-3-carboxylate: Contains a furanylmethyl group, which may influence its interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The formyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. These interactions can modulate biochemical pathways, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
  • Structure : Differs in the position of the formyl group (5-formyl instead of 4-formyl) and methyl groups (2,4-dimethyl vs. 2,5-dimethyl).
  • Molecular Formula: C₉H₁₁NO₃ (identical to the target compound).
  • Key Differences : The altered substitution pattern may influence electronic properties and reactivity. For instance, the 5-formyl isomer could exhibit distinct hydrogen-bonding capabilities or steric hindrance, affecting interactions with biological targets .
2,4-Dimethylpyrrole-3-carboxylic Acid
  • Structure : Lacks the formyl group, retaining only methyl groups at 2- and 4-positions.
  • Molecular Formula: C₈H₁₁NO₂.
  • This simpler analog is often used as a precursor in synthetic pathways .

Substitution with Aromatic or Bulky Groups

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
  • Structure : Incorporates a benzyl group at the 1-position.
  • Molecular Formula: C₁₄H₁₅NO₂.
  • This modification is advantageous in designing CNS-targeting drugs .
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
  • Structure : Features a 4-chlorophenyl group at the 1-position.
  • Molecular Formula: C₁₃H₁₂ClNO₂.
  • Key Differences: The electron-withdrawing chlorine atom may stabilize the pyrrole ring via resonance effects.

Additional Methyl Substitutions

4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid
  • Structure : Adds a methyl group at the 1-position.
  • Molecular Formula: C₁₀H₁₃NO₃.
  • This compound’s higher molecular weight (209.22 g/mol) may influence pharmacokinetic properties .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Feature(s)
4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 2,5-diMe; 4-CHO; 3-COOH C₉H₁₁NO₃ 197.19 Reference compound
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid 2,4-diMe; 5-CHO; 3-COOH C₉H₁₁NO₃ 197.19 Positional isomer
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 1-Bn; 2,5-diMe; 3-COOH C₁₄H₁₅NO₂ 229.27 Enhanced lipophilicity
4-Formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid 1,2,5-triMe; 4-CHO; 3-COOH C₁₀H₁₃NO₃ 209.22 Steric hindrance

Biological Activity

4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₁O₃, with a molecular weight of approximately 167.16 g/mol. Its structure features a five-membered aromatic ring with two methyl groups and an aldehyde group at the 4-position, contributing to its reactivity and potential biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable zones of inhibition:

Compound Bacterial Strain Zone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The compound has shown promise as an anticancer agent. It interacts with specific enzymes and receptors involved in cancer pathways, potentially acting as a kinase inhibitor. Studies have reported its effectiveness against various cancer cell lines:

Cell Line IC₅₀ (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)8

The presence of both formyl and carboxylic acid groups enhances its binding affinity to biological targets, indicating a mechanism that may inhibit tumor growth .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways related to cancer proliferation.
  • Receptor Modulation: It can bind to receptors that regulate cellular responses to stress and apoptosis.

Further experimental studies are necessary to elucidate the detailed pathways and targets involved in these processes .

Case Studies

Several studies have investigated the biological activity of pyrrole derivatives similar to this compound:

Case Study 1: Anticancer Efficacy
A study focused on synthesizing pyrrole derivatives demonstrated that modifications to the structure could enhance anticancer activity. The synthesized compounds were tested against various cancer cell lines, with some derivatives showing IC₅₀ values as low as 5 µM against MCF-7 cells .

Case Study 2: Antimicrobial Screening
In another investigation, a series of pyrrole derivatives were synthesized and screened for antimicrobial properties. The results indicated that certain modifications led to improved activity against both Gram-positive and Gram-negative bacteria .

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